rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans
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Overview
Description
"rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" is a chemical compound known for its intricate structure and diverse applications. It belongs to the class of cyclopropane carboxylic acids and is commonly used in various fields of scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" typically involves several steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the pyrrolidine group and the tert-butoxycarbonyl protective group. The carboxylic acid group is then added through a series of reactions, including esterification, hydrolysis, and purification.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions: "rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" can undergo various types of chemical reactions, including oxidation, reduction, substitution, and elimination reactions. Its reactivity is influenced by the presence of functional groups such as the cyclopropane ring, pyrrolidine group, and carboxylic acid group.
Common Reagents and Conditions:Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the compound to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, using reagents like alkyl halides or amines.
Elimination: Conditions such as high temperature and strong bases can facilitate elimination reactions, forming alkenes or alkynes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, "rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biology and medicine, this compound can be used as a precursor for the development of pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for drug discovery and development.
Industry: In industry, the compound's stability and reactivity make it suitable for the production of polymers, agrochemicals, and fine chemicals. It can also be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of "rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropane ring and pyrrolidine group allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and context of its use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other cyclopropane carboxylic acids, pyrrolidine derivatives, and tert-butoxycarbonyl-protected amino acids. For example:
Cyclopropane-1-carboxylic acid
Pyrrolidine-3-carboxylic acid
N-tert-butoxycarbonyl amino acids
Uniqueness: "rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans" is unique due to its combination of functional groups and stereochemistry. This unique structure provides specific reactivity and selectivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1902219-76-4 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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